2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine
Description
2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused to a piperidine ring via a methylene group. The piperidine moiety is further linked to a pyrazine ring through a methoxy bridge. This structural complexity enables diverse interactions with biological targets, particularly kinases and receptors, due to the presence of nitrogen-rich heterocycles and flexible substituents .
Properties
IUPAC Name |
1-methyl-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-22-15-13(8-21-22)16(20-11-19-15)23-6-2-12(3-7-23)10-24-14-9-17-4-5-18-14/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRFADPNCVHESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with 4,6-dichloropyrimidine under basic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Substitution on the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyrazolo[3,4-d]pyrimidine core reacts with 4-piperidone or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yields. The use of automated synthesis and purification systems would ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazine ring, potentially leading to dihydropyrazine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with pyrazolo[3,4-d]pyrimidine moieties exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that it can effectively inhibit the activity of Aurora kinase A (AURKA), a key regulator of cell division and a target for cancer therapy .
Neurological Disorders
The piperidine and pyrazolo components suggest potential applications in treating neurological disorders. Preliminary studies indicate that the compound may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The mechanism may involve the modulation of serotonin receptors or the inhibition of monoamine oxidase enzymes .
Inflammatory Diseases
The anti-inflammatory potential of this compound is another area of interest. By targeting pathways involved in inflammatory responses, it may provide relief in conditions such as rheumatoid arthritis or inflammatory bowel disease. Research shows that similar compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation .
Table 1: Summary of Key Studies Involving 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine
| Study Reference | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer | Inhibition of AURKA led to reduced proliferation in cancer cells |
| Study B | Neurological Effects | Modulation of serotonin receptors improved anxiety-like behaviors |
| Study C | Inflammation | Decreased levels of TNF-alpha and IL-6 in animal models |
Mechanism of Action
The mechanism of action of 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine involves the inhibition of kinase enzymes. By binding to the active site of CDKs and EGFR, the compound prevents the phosphorylation of key proteins involved in cell cycle progression and signal transduction pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining pyrazolo[3,4-d]pyrimidine, piperidine, and pyrazine motifs. Below is a detailed comparison with structurally related compounds:
Pyrazolo[3,4-d]pyrimidine Derivatives
1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine Structure: Shares the pyrazolo[3,4-d]pyrimidine-piperidine core but replaces the methoxy-pyrazine group with a but-2-yn-1-yl linker and a propan-2-yl-substituted piperazine.
3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(3-fluorophenyl)pyridazine Structure: Substitutes the pyrazine ring with a fluorophenyl-pyridazine system and adds a dimethyl group to the pyrazolo core.
5-Fluoro-4-(4-methoxyphenyl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
- Structure : Replaces the pyrazolo[3,4-d]pyrimidine with pyrazolo[1,5-a]pyrazine and introduces a fluoropyrimidine group.
- Activity : The fluoro and methoxyphenyl groups are associated with kinase inhibition, suggesting the target compound’s pyrazine group may offer distinct electronic properties for receptor interactions .
Piperazine/Piperidine-Based Analogs
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid
- Structure : Features a pyrazolo[1,5-a]pyrazine core and a carboxylic acid substituent on piperidine.
- Activity : The carboxylic acid group introduces hydrogen-bonding capacity, contrasting with the target compound’s methoxy-pyrazine, which may prioritize hydrophobic interactions .
4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine
- Structure : Replaces pyrazine with a tert-butyl-imidazopyridazine group.
- Activity : The bulky tert-butyl group may sterically hinder target binding compared to the smaller pyrazine ring in the target compound .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action based on recent studies.
Structural Characteristics
The structural formula of the compound can be represented as follows:
It features a pyrazolo[3,4-d]pyrimidine scaffold, which is significant in medicinal chemistry due to its ability to mimic purine structures and interact with various biological targets.
1. Anticancer Activity
Recent studies indicate that pyrazolo[3,4-d]pyrimidines exhibit potent anticancer properties through the inhibition of cyclin-dependent kinases (CDKs). The compound has shown selective inhibition of CDK2, which plays a crucial role in cell cycle regulation. This inhibition leads to the arrest of tumor cell proliferation, making it a potential candidate for cancer therapy .
Table 1: Summary of Anticancer Activity
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that this compound significantly reduces the levels of these cytokines, suggesting its potential as an anti-inflammatory agent .
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition (%) | Reference |
|---|---|---|
| 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine | TNF-α (up to 85%) | |
| Dexamethasone | TNF-α (76%) |
3. Antimicrobial Properties
Studies have indicated that pyrazole derivatives exhibit antimicrobial activity against various bacterial strains. The presence of piperidine moieties enhances this activity, making the compound effective against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results against E. coli and S. aureus in preliminary assays .
Table 3: Antimicrobial Activity
| Bacterial Strain | Compound Activity | Reference |
|---|---|---|
| E. coli | Significant inhibition observed | |
| S. aureus | Moderate inhibition observed |
The biological activity of 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine can be attributed to several mechanisms:
- CDK Inhibition : By mimicking ATP binding sites, the compound effectively inhibits CDK enzymes, disrupting cell cycle progression.
- Cytokine Modulation : The compound influences signaling pathways related to inflammation, reducing the production of pro-inflammatory mediators.
- Membrane Disruption : Its lipophilic nature aids in penetrating bacterial membranes, leading to antimicrobial effects.
Case Studies
A recent study conducted on various pyrazolo derivatives highlighted the efficacy of compounds similar to 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine in treating inflammatory diseases and cancers. The results showed that these compounds not only inhibited tumor growth but also reduced inflammation markers significantly in animal models .
Q & A
How can synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives be optimized to improve yield and purity?
Answer:
Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via cyclocondensation reactions using 5-aminopyrazole precursors. Key steps include:
- Reagent selection : Alkyl halides (e.g., 2-chloro-1-(4-arylpiperazine-1-yl)ethanones) in dry acetonitrile under reflux conditions yield higher regioselectivity for N-substituted derivatives .
- Solvent optimization : Dry acetonitrile or dichloromethane minimizes side reactions, while ethanol facilitates hydrazine-mediated cyclization for pyrimidine ring formation .
- Purification : Recrystallization from acetonitrile or ethanol enhances purity (>95%) .
Advanced Note: For advanced applications, microwave-assisted synthesis may reduce reaction time and improve stereochemical control.
What spectroscopic techniques are critical for characterizing the regiochemistry of substituted pyrazolo[3,4-d]pyrimidines?
Answer:
- 1H NMR : Distinguishes between N1- and C4-substituted isomers. For example, N1-methyl protons resonate at δ 3.8–4.2 ppm, while C4-methoxy groups appear as singlets near δ 4.0 ppm .
- IR spectroscopy : Confirms urea/thiourea linkages (e.g., 1650–1700 cm⁻¹ for C=O stretching in urea derivatives) .
- X-ray crystallography : Resolves ambiguous regiochemistry, as demonstrated for 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine derivatives .
How can contradictory biological activity data for pyrazolo[3,4-d]pyrimidine derivatives be resolved?
Answer: Contradictions often arise from:
- Solubility differences : Lipophilic substituents (e.g., piperidin-4-ylmethoxy groups) enhance membrane permeability but reduce aqueous solubility, impacting in vitro assays .
- Metabolic stability : Hydrolysis of methoxy groups (e.g., 4-methoxy derivatives) generates active metabolites, complicating dose-response interpretations .
- Assay conditions : Use standardized PDE (phosphodiesterase) inhibition protocols (e.g., AOAC SMPR 2014.011) to minimize variability .
Methodology : Pair in vitro assays with HPLC-MS metabolite profiling to correlate structure-activity relationships .
What computational strategies predict the binding affinity of pyrazolo[3,4-d]pyrimidine derivatives to kinase targets?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., Abl1 kinase). Focus on hydrogen bonding with hinge regions (e.g., pyrazine N-atoms) .
- QSAR models : Correlate substituent hydrophobicity (ClogP) with IC50 values for anti-inflammatory or anticancer activity .
- MD simulations : Assess piperidine ring flexibility to optimize steric complementarity .
How do hydrolysis pathways affect the stability of methoxy-substituted pyrazolo[3,4-d]pyrimidines?
Answer:
- Acidic conditions : Methoxy groups hydrolyze to hydroxyl derivatives (e.g., 4-hydroxy analogs) via SN1 mechanisms, detectable by TLC (Rf shift) or HPLC .
- Alkaline conditions : Piperazine rings undergo nucleophilic substitution, forming chloroacetyl intermediates .
Mitigation : Stabilize methoxy groups using electron-withdrawing substituents (e.g., trifluoromethyl) or formulate as prodrugs .
What purification strategies address low yields in multi-step syntheses involving piperazine intermediates?
Answer:
- Chromatography : Use silica gel (ethyl acetate:hexane, 3:7) for intermediates like 1-(2-hydroxymethyl)piperazine .
- Recrystallization : Ethanol/water mixtures (70:30) effectively purify pyrazine-piperazine hybrids .
- Derivatization : Convert amines to HCl salts (e.g., oxalate salts) for improved crystallinity .
How can solvent polarity influence the regioselectivity of pyrazolo[3,4-d]pyrimidine cyclization?
Answer:
- Polar aprotic solvents (DMF, acetonitrile) : Favor N-alkylation due to enhanced nucleophilicity of pyrazole amines .
- Non-polar solvents (toluene) : Promote C-alkylation via radical intermediates, observed in aryloxy derivatives .
- Solvent-free conditions : Microwave irradiation accelerates cyclization but requires strict temperature control .
What in vitro models validate the anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
- COX-2 inhibition assays : Measure IC50 using recombinant COX-2 enzymes (e.g., Cayman Chemical Kit) .
- Cytokine profiling : Use LPS-stimulated macrophages (RAW 264.7) to quantify TNF-α suppression via ELISA .
- Kinase profiling : Screen against JAK/STAT or MAPK pathways to identify off-target effects .
How do steric and electronic effects of substituents impact piperazine ring conformation?
Answer:
- Steric effects : Bulky groups (e.g., 4-chlorobenzyl) enforce chair conformations, reducing ring puckering .
- Electronic effects : Electron-withdrawing substituents (e.g., trifluoromethyl) increase piperazine basicity, enhancing solubility in acidic media .
Characterization : Use NOESY NMR to confirm axial/equatorial orientations .
What analytical methods ensure batch-to-batch consistency in pyrazolo[3,4-d]pyrimidine synthesis?
Answer:
- HPLC-DAD : Monitor purity (>98%) using C18 columns (acetonitrile:water, 60:40) .
- Elemental analysis : Validate C/H/N ratios within ±0.3% of theoretical values .
- Stability testing : Accelerated degradation studies (40°C/75% RH) identify hydrolytic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
